

Antibacterial Spectrum of Capreomycin

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Compound of Interest				
Compound Name:	Plicacetin			
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Capreomycin's antibacterial activity is primarily directed against mycobacteria. Its efficacy against other bacterial species is limited. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Capreomycin against various mycobacterial species.

Bacterial Species	Strain	MIC (μg/mL)	Reference
Mycobacterium tuberculosis	H37Rv	2.5	[1]
Mycobacterium tuberculosis	Clinical Isolates (Median)	8	[2][3]
Mycobacterium tuberculosis	(MIC for susceptible strains)	1.25 - 2.5	[4]
Mycobacterium avium	Clinical Isolates	> Cmax*	[5]
Mycobacterium smegmatis	mc2155	1	

^{*}Cmax refers to the maximum serum concentration of the drug. For Capreomycin, the brothdetermined MBCs were significantly higher than the Cmax for M. avium, indicating low bactericidal activity.

Experimental Protocols

The determination of Capreomycin's in vitro activity is crucial for clinical management of MDR-TB. The two primary methods for susceptibility testing are the agar proportion method and



broth microdilution.

Agar Proportion Method for Mycobacterium tuberculosis

The agar proportion method is considered a gold standard for M. tuberculosis susceptibility testing. It determines the proportion of bacterial growth on drug-containing media compared to drug-free media.

- a. Media and Reagents:
- Middlebrook 7H10 agar base
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment
- Capreomycin powder, reconstituted in sterile distilled water
- Sterile distilled water with 0.1% Tween 80
- · Mycobacterium tuberculosis isolate
- b. Procedure:
- Media Preparation: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions. After autoclaving and cooling to 50-55°C, add OADC enrichment.
- Drug Incorporation: Aseptically add appropriate volumes of a stock solution of Capreomycin to the molten agar to achieve the desired final concentrations (e.g., critical concentration of 5.0 μg/mL). Also prepare drug-free control plates.
- Inoculum Preparation: From a pure culture of M. tuberculosis, prepare a bacterial suspension in sterile distilled water with Tween 80, adjusted to a McFarland standard of 0.5.
 This suspension is then serially diluted.
- Inoculation: Inoculate the surfaces of both the drug-containing and drug-free agar plates with the bacterial dilutions.
- Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 14-21 days.



Interpretation: Count the number of colonies on both the drug-containing and drug-free
plates. The proportion of resistant bacteria is calculated. An isolate is considered resistant if
the number of colonies on the drug-containing medium is ≥1% of the number of colonies on
the drug-free medium.

Broth Microdilution Method for Mycobacterium tuberculosis

The broth microdilution method is a quantitative method that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

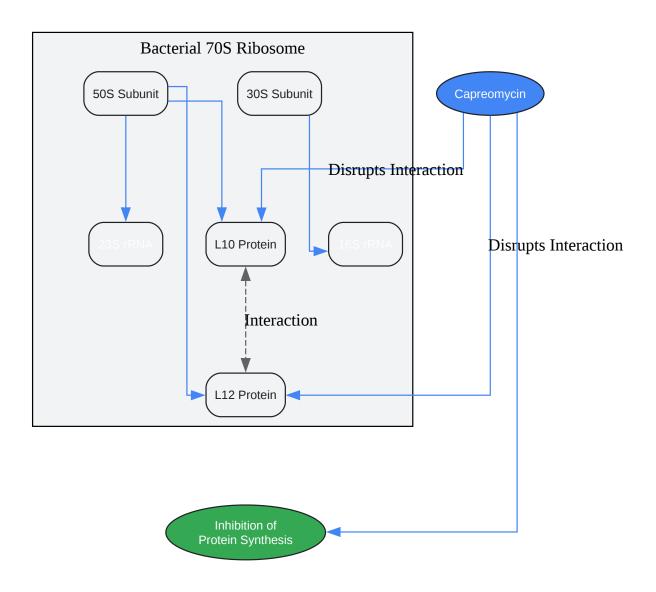
- a. Media and Reagents:
- Middlebrook 7H9 broth base
- OADC enrichment
- Capreomycin powder, reconstituted in sterile distilled water
- Sterile saline with 0.05% Tween 80
- Mycobacterium tuberculosis isolate
- 96-well microtiter plates
- b. Procedure:
- Drug Dilution: Prepare serial twofold dilutions of Capreomycin in the 7H9 broth in the wells of a 96-well microtiter plate.
- Inoculum Preparation: Prepare a bacterial suspension from a pure culture of M. tuberculosis in sterile saline with Tween 80, adjusted to a McFarland standard of 0.5. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well.
- Incubation: Seal the plates and incubate at 37°C for 7-14 days.



• Reading Results: The MIC is determined as the lowest concentration of Capreomycin that completely inhibits visible growth of the bacteria.

Mechanism of Action of Capreomycin

Capreomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the bacterial 70S ribosome.



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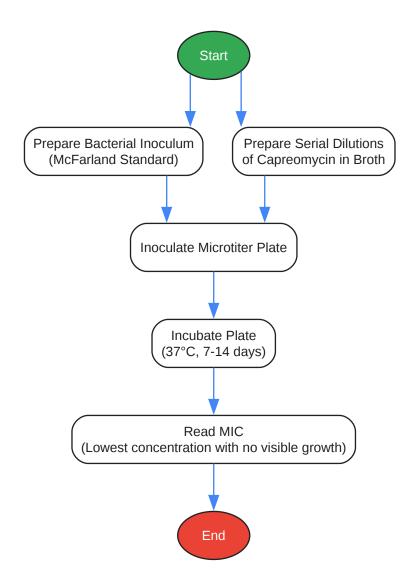
Figure 1. Mechanism of action of Capreomycin.



Capreomycin is thought to bind to the 70S ribosome, interfering with the translocation step of protein synthesis. More specifically, it has been shown to disrupt the interaction between the ribosomal proteins L12 and L10, which form the stalk of the 50S subunit. This stalk is crucial for the recruitment of elongation factors, and its disruption impairs the function of the ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC of Capreomycin using the broth microdilution method.



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Figure 2. Broth microdilution workflow.



In conclusion, while information on **Plicacetin** is sparse, a comprehensive understanding of the antibacterial spectrum, testing methodologies, and mechanism of action of Capreomycin provides valuable insights for researchers and drug development professionals in the field of antimicrobial agents, particularly in the context of combating multidrug-resistant tuberculosis.

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